molecular formula C10H10N2O4 B14806347 2-Cyclopropoxy-5-nitrobenzamide

2-Cyclopropoxy-5-nitrobenzamide

Cat. No.: B14806347
M. Wt: 222.20 g/mol
InChI Key: ZBSCGGHVTSNUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Cyclopropoxy-5-nitrobenzamide typically involves the condensation of carboxylic acids and amines. One efficient method for preparing benzamide derivatives is through direct condensation under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing catalysts and optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyclopropoxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropoxy group may also play a role in modulating the compound’s overall chemical behavior and interactions.

Comparison with Similar Compounds

2-Cyclopropoxy-5-nitrobenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-cyclopropyloxy-5-nitrobenzamide

InChI

InChI=1S/C10H10N2O4/c11-10(13)8-5-6(12(14)15)1-4-9(8)16-7-2-3-7/h1,4-5,7H,2-3H2,(H2,11,13)

InChI Key

ZBSCGGHVTSNUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.